2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride
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Overview
Description
2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 . It is also known by its IUPAC name (E)-2-methyl-3-(pyridin-3-yl)acrylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H/b7-5+ . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Derivatization
2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride is involved in various synthesis and derivatization processes. For instance, it has been used in the synthesis of pyrrolidine- and piperidine-alkanoic acid hydrochlorides through hydrogenation of pyrrolyl ester and pyridine-alkanoic acid hydrochlorides over catalysts such as platinum oxide, rhodium on alumina, or palladium on carbon in water, followed by acidic hydrolysis (Tsui & Wood, 1979). This demonstrates its utility in the generation of compounds with potential biological activities.
Structural Studies and Reactivity
The compound is also pivotal in structural and reactivity studies. The preparation, structure, and reactivity of related compounds, such as methyl 3,3-bis(4-dimethylamino) pyridinium-1-yl propenoate dichloride, have been extensively discussed. These studies involve hydrolysis under basic conditions leading to acids with significant steric hindrance that influences their reactivity and potential for reactions like Diels-Alder (Koch et al., 1990). This highlights the role of this compound and its derivatives in understanding reaction mechanisms and designing novel synthetic pathways.
Metal Complex Formation
Research has shown that derivatives of this compound can coordinate with metals to form complexes. For example, its derivatives have been used to synthesize Mn(II), Ni(II), Cu(II), and Zn(II) complexes, characterized by various spectroscopic techniques and single-crystal X-ray diffraction studies. These complexes demonstrate the ability of the compound to act as a ligand, coordinating through pyridyl-N, azomethine-N, and enolate-O with the metal ion, suggesting applications in the development of coordination compounds for various purposes (Singh et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
(E)-2-methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h2-6H,1H3,(H,11,12);1H/b7-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFFUCIFDWCSU-UHDJGPCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=NC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=NC=C1)/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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